molecular formula C20H21NO4S B12735551 (E)-but-2-enedioic acid;4-ethyl-2-phenyl-2,3-dihydro-1,4-benzothiazine CAS No. 83523-65-3

(E)-but-2-enedioic acid;4-ethyl-2-phenyl-2,3-dihydro-1,4-benzothiazine

Cat. No.: B12735551
CAS No.: 83523-65-3
M. Wt: 371.5 g/mol
InChI Key: ODBPQGUJARUXIX-WLHGVMLRSA-N
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Description

(E)-but-2-enedioic acid;4-ethyl-2-phenyl-2,3-dihydro-1,4-benzothiazine is a complex organic compound that combines the properties of both an unsaturated dicarboxylic acid and a benzothiazine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-but-2-enedioic acid;4-ethyl-2-phenyl-2,3-dihydro-1,4-benzothiazine typically involves multiple steps. One common method includes the reaction of (E)-but-2-enedioic acid with 4-ethyl-2-phenyl-2,3-dihydro-1,4-benzothiazine under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(E)-but-2-enedioic acid;4-ethyl-2-phenyl-2,3-dihydro-1,4-benzothiazine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(E)-but-2-enedioic acid;4-ethyl-2-phenyl-2,3-dihydro-1,4-benzothiazine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-but-2-enedioic acid;4-ethyl-2-phenyl-2,3-dihydro-1,4-benzothiazine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (E)-but-2-enedioic acid: A simpler unsaturated dicarboxylic acid.

    4-ethyl-2-phenyl-2,3-dihydro-1,4-benzothiazine: A benzothiazine derivative with similar structural features.

Uniqueness

(E)-but-2-enedioic acid;4-ethyl-2-phenyl-2,3-dihydro-1,4-benzothiazine is unique due to its combination of an unsaturated dicarboxylic acid and a benzothiazine derivative, which imparts distinct chemical and biological properties not found in simpler compounds.

Properties

CAS No.

83523-65-3

Molecular Formula

C20H21NO4S

Molecular Weight

371.5 g/mol

IUPAC Name

(E)-but-2-enedioic acid;4-ethyl-2-phenyl-2,3-dihydro-1,4-benzothiazine

InChI

InChI=1S/C16H17NS.C4H4O4/c1-2-17-12-16(13-8-4-3-5-9-13)18-15-11-7-6-10-14(15)17;5-3(6)1-2-4(7)8/h3-11,16H,2,12H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

ODBPQGUJARUXIX-WLHGVMLRSA-N

Isomeric SMILES

CCN1CC(SC2=CC=CC=C21)C3=CC=CC=C3.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CCN1CC(SC2=CC=CC=C21)C3=CC=CC=C3.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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